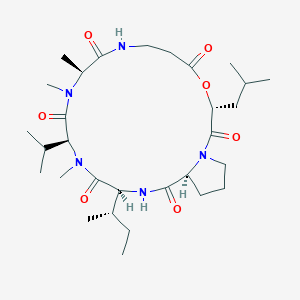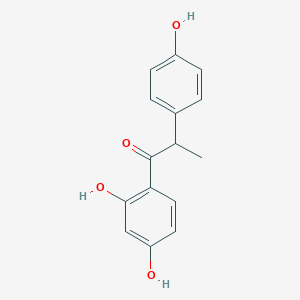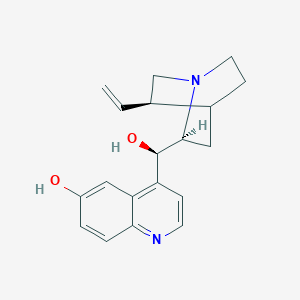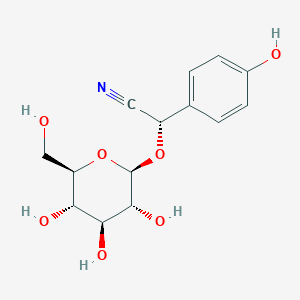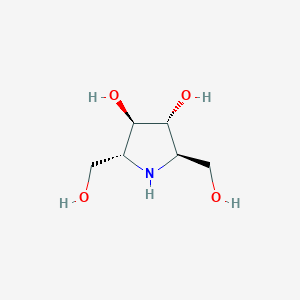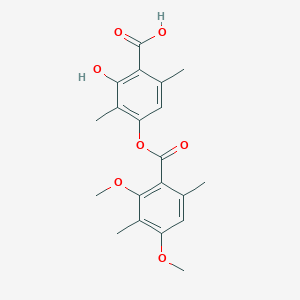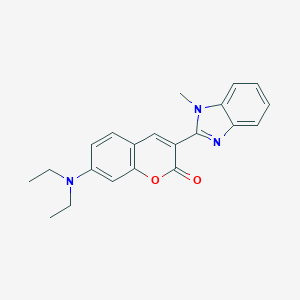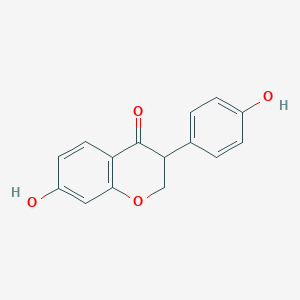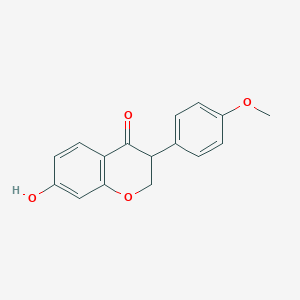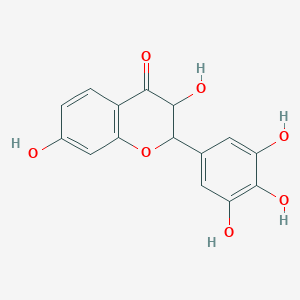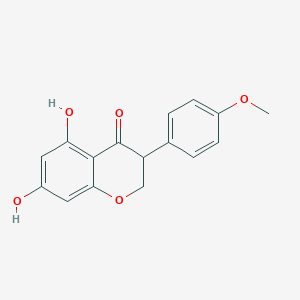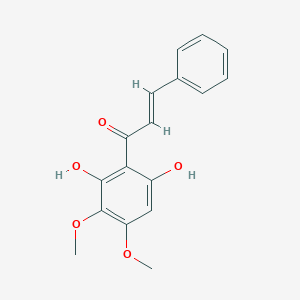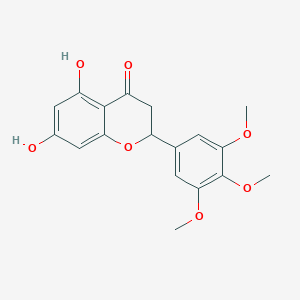
5,7-Dihidroxi-3',4',5'-trimetoxiflavanona
Descripción general
Descripción
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: is a natural flavonoid compound with the molecular formula C18H18O7 . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of flavanone, characterized by the presence of hydroxyl and methoxy groups on its aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Precursor: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Reference Standard: Employed as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology and Medicine:
Antioxidant: Exhibits strong antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.
Anti-inflammatory: Reduces inflammation by inhibiting pro-inflammatory enzymes and cytokines.
Industry:
Food Research: Investigated for its potential use as a natural food preservative due to its antioxidant properties.
Pharmacological Research: Explored for its therapeutic potential in the development of new drugs for treating inflammatory and oxidative stress-related diseases.
Mecanismo De Acción
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: A Detailed Mechanism of Action
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone, also known as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one, is a flavonoid compound with intriguing biological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
The primary target of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli . It inhibits the enzymes involved in this process, thereby inhibiting bacterial growth .
Mode of Action
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone interacts with its targets by binding to the enzymes involved in the biosynthesis of fatty acids . This binding inhibits the function of these enzymes, leading to a decrease in the production of fatty acids, which are essential components of the bacterial cell membrane . As a result, the growth of the bacteria is inhibited .
Biochemical Pathways
The affected biochemical pathway is the fatty acid biosynthesis pathway in gram-negative bacteria . By inhibiting the enzymes involved in this pathway, 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone disrupts the production of fatty acids, leading to a disruption in the formation of the bacterial cell membrane . This results in the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the action of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include the inhibition of fatty acid biosynthesis, disruption of the bacterial cell membrane formation, and ultimately, the inhibition of bacterial growth .
Análisis Bioquímico
Biochemical Properties
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone has been found to have multiple biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Cellular Effects
This compound has been shown to mitigate lead-induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory, and monoaminergic properties . It has also been found to have significant cytotoxic activity against A549 and HepG-2 cell lines .
Molecular Mechanism
It is known to induce apoptosis in cancer cells, increase the proteolytic activation of caspase-3, and degrade poly (ADP-ribose) polymerase (PARP) protein .
Temporal Effects in Laboratory Settings
It is known that for obtaining a higher solubility, the compound can be warmed at 37° and shaken in the ultrasonic bath for a while .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone typically involves the hydroxylation and methoxylation of aromatic ketone precursors.
Natural Extraction: This compound can also be extracted from certain plant species, particularly those belonging to the Fabaceae family.
Industrial Production Methods: Industrial production of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reaction optimization , solvent recovery , and product crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: This compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Dihydroflavanones.
Substitution Products: Halogenated or alkylated flavanones.
Comparación Con Compuestos Similares
5,7,4’-Trimethoxyflavone: Another flavonoid with similar methoxy groups but differing in the position of hydroxyl groups.
3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone: A compound with similar structural features but different biological activities.
Uniqueness:
Unique Combination of Functional Groups: The specific arrangement of hydroxyl and methoxy groups in 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone contributes to its distinct biological activities.
Versatility in Reactions: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and pharmacological research.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALFFOVOLJORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332740 | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62252-10-2 | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


